IDT307

Description

Structure

3D Structure of Parent

Properties

IUPAC Name |

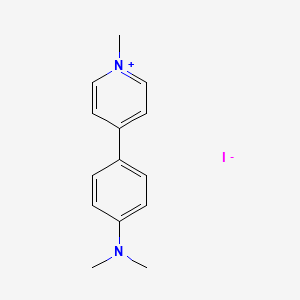

N,N-dimethyl-4-(1-methylpyridin-1-ium-4-yl)aniline;iodide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H17N2.HI/c1-15(2)14-6-4-12(5-7-14)13-8-10-16(3)11-9-13;/h4-11H,1-3H3;1H/q+1;/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CAMWVBRDIKKGII-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C[N+]1=CC=C(C=C1)C2=CC=C(C=C2)N(C)C.[I-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H17IN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40530139 | |

| Record name | 4-[4-(Dimethylamino)phenyl]-1-methylpyridin-1-ium iodide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40530139 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

340.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1141-41-9 | |

| Record name | Pyridinium, iodide | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=161460 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 4-[4-(Dimethylamino)phenyl]-1-methylpyridin-1-ium iodide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40530139 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1141-41-9 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Technical Guide: The Mechanism and Application of IDT307 as a Fluorescent Substrate for Monoamine Transporters

For Researchers, Scientists, and Drug Development Professionals

Introduction

IDT307, also known as APP+ (4-(4-(dimethylamino)phenyl)-1-methylpyridinium iodide), is a fluorescent analog of the neurotoxin 1-methyl-4-phenylpyridinium (MPP+).[1][2][3] It serves as a valuable research tool for studying the function and pharmacology of various monoamine and organic cation transporters. Unlike therapeutic agents, IDT307's mechanism of action is that of a transportable substrate; it is taken up by specific transporters into the cell, where its fluorescence properties allow for the real-time measurement of transporter activity.[4][5] This guide provides a comprehensive overview of the mechanism of action of IDT307, its quantitative interaction with key transporters, and detailed protocols for its use in experimental settings.

Mechanism of Action: A Fluorescent Probe for Transporter Activity

IDT307 is a substrate for a range of solute carriers, primarily the monoamine transporters (MATs) and other organic cation transporters (OCTs). The core mechanism involves the following steps:

-

Binding and Transport: IDT307 binds to the extracellular domain of the transporter protein. Subsequently, it is translocated across the cell membrane into the cytoplasm in a manner analogous to endogenous monoamine neurotransmitters like dopamine, norepinephrine, and serotonin.[1][2] This process is dependent on the normal function of the transporter.

-

Intracellular Fluorescence: IDT307 is a twisted intramolecular charge transfer (TICT) compound. It is essentially non-fluorescent in aqueous solution but becomes fluorescent upon entering the less polar intracellular environment and binding to intracellular components. This property allows for the measurement of transporter activity without the need for washing steps to remove extracellular probe.

-

Quantification of Transport: The rate of increase in intracellular fluorescence is directly proportional to the rate of IDT307 transport. This allows for the kinetic analysis of transporter function, including the determination of uptake rates and the screening of potential transporter inhibitors.

The primary targets of IDT307 include:

-

Organic Cation Transporters (OCTs)

Quantitative Data: Transporter Affinity for IDT307

The affinity of IDT307 for its transporters can be quantified by the Michaelis-Menten constant (Km), which represents the substrate concentration at which the transport rate is half of the maximum. The known Km value for IDT307 with the Dopamine Transporter (DAT) is presented below.

| Transporter | Km (µM) | Cell System | Method |

| Dopamine Transporter (DAT) | 21.5 ± 10 | HEK293 | Fluorescence-based uptake assay |

| 27.7 ± 7.1 | HEK293 | Electrophysiology |

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the mechanism of monoamine transport and a typical experimental workflow for an IDT307-based transporter assay.

References

- 1. axonmedchem.com [axonmedchem.com]

- 2. Frontiers | A Novel Biotinylated Homotryptamine Derivative for Quantum Dot Imaging of Serotonin Transporter in Live Cells [frontiersin.org]

- 3. medchemexpress.com [medchemexpress.com]

- 4. US20110229910A1 - Fluorescent Substrates for Neurotransmitter Transporters - Google Patents [patents.google.com]

- 5. Single Molecule Analysis of Serotonin Transporter Regulation Using Antagonist-Conjugated Quantum Dots Reveals Restricted, p38 MAPK-Dependent Mobilization Underlying Uptake Activation - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Potent and Selective Inhibition of Plasma Membrane Monoamine Transporter by HIV Protease Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Potent and Selective Inhibition of Plasma Membrane Monoamine Transporter by HIV Protease Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

IDT307: A Technical Guide to its Fluorescence Properties and Spectrum

For Researchers, Scientists, and Drug Development Professionals

Introduction

IDT307, chemically known as 4-(4-(dimethylamino)phenyl)-1-methylpyridinium iodide and also referred to as APP+, is a fluorescent organic cation that serves as a valuable tool in neuroscience and pharmacology.[1][2] Its primary application lies in its function as a fluorescent substrate for monoamine transporters, including the dopamine (B1211576) transporter (DAT), norepinephrine (B1679862) transporter (NET), and serotonin (B10506) transporter (SERT).[1] This property allows for the real-time monitoring of transporter activity in living cells, making it a powerful probe for studying neurotransmitter reuptake and for high-throughput screening of potential therapeutic compounds that target these transporters. This guide provides an in-depth overview of the known fluorescence properties of IDT307, its spectrum, and the experimental protocols relevant to its use.

Core Fluorescence Properties

| Property | Value | Notes |

| Chemical Name | 4-(4-(dimethylamino)phenyl)-1-methylpyridinium iodide | Also known as APP+ |

| Molecular Formula | C₁₄H₁₇IN₂ | |

| Molecular Weight | 340.20 g/mol [2] | |

| Excitation Maximum (λex) | ~420 nm (intracellular)[3] | A broader range of 451-495 nm has also been reported.[4] |

| Emission Maximum (λem) | ~510 nm (intracellular)[3] | A broader range of 496-570 nm has also been reported.[4] |

| Quantum Yield (Φ) | Not Reported | The quantum yields of styryl-pyridinium dyes are generally low. |

| Molar Extinction Coefficient (ε) | Not Reported | A similar compound, 2-[4-(Dimethylamino)styryl]-1-ethylpyridinium iodide, has an εmax of 36,000-41,000 M⁻¹cm⁻¹ in methanol, which may suggest a similar order of magnitude for IDT307. |

Fluorescence Spectrum

The fluorescence spectrum of IDT307 is characterized by a broad absorption (excitation) band in the blue-violet region of the visible spectrum and a corresponding emission band in the green-yellow region. The intracellular environment can influence the precise spectral characteristics. A patent describing its use reports a maximum absorption at 420 nm and a maximum emission at 510 nm when measured inside cells.[3]

Signaling Pathway and Biological Function

IDT307 is not involved in a traditional signaling pathway but rather acts as a substrate for neurotransmitter transporters. Its mechanism of action is its uptake into cells via DAT, NET, and SERT. This process is dependent on the normal function of these transporters. Therefore, the accumulation of IDT307 fluorescence inside a cell is a direct measure of transporter activity.

References

- 1. Rigidify styryl-pyridinium dyes to benzo[h]coumarin-based bright two-photon fluorescent probes for cellular bioimaging - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 2. 4-(4-(Dimethylamino)phenyl)-1-methylpyridin-1-ium iodide | C14H17IN2 | CID 13227270 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. chem.uci.edu [chem.uci.edu]

- 4. researchgate.net [researchgate.net]

IDT307: A Technical Guide to its Function as a Monoamine Transporter Substrate

For Researchers, Scientists, and Drug Development Professionals

Introduction

IDT307, also known as APP+, is a fluorescent analog of the neurotoxin 1-methyl-4-phenylpyridinium (MPP+). It serves as a valuable tool in neuroscience and pharmacology as a fluorescent substrate for the primary monoamine transporters: the dopamine (B1211576) transporter (DAT), the norepinephrine (B1679862) transporter (NET), and the serotonin (B10506) transporter (SERT). Its ability to fluoresce upon cellular uptake allows for the real-time kinetic analysis of transporter activity, making it a powerful probe for high-throughput screening of transporter inhibitors and for studying the regulation of monoamine transporter function. This technical guide provides a comprehensive overview of IDT307's interaction with these transporters, including its transport kinetics and the experimental protocols for their determination.

Core Properties of IDT307

IDT307 is a transportable substrate for DAT, NET, and SERT, as well as for the plasma membrane monoamine transporter (PMAT) and organic cation transporters (OCTs). A key feature of IDT307 is that it is non-fluorescent in aqueous solution but becomes highly fluorescent upon uptake into cells. This property eliminates the need for wash steps in uptake assays, thereby simplifying experimental procedures and enabling real-time measurements.

Quantitative Data: Transport Kinetics

The interaction of IDT307 with monoamine transporters can be quantified by its Michaelis-Menten constants, the Michaelis constant (K_m) and the maximum transport velocity (V_max). The K_m value represents the substrate concentration at which the transport rate is half of V_max, and is an inverse measure of the substrate's affinity for the transporter.

A key study by Divsalar and colleagues (2021) in eLife provides experimentally determined K_m values for IDT307 (referred to as APP+ in the publication) in human embryonic kidney (HEK293) cells stably expressing the human isoforms of DAT, NET, and SERT.

| Transporter | K_m (µM) |

| Dopamine Transporter (DAT) | 27.7 ± 7.1 |

| Norepinephrine Transporter (NET) | 37.3 ± 17 |

| Serotonin Transporter (SERT) | 32.0 ± 13 |

Table 1: Michaelis-Menten Constants (K_m) of IDT307 for Monoamine Transporters. Data extracted from Divsalar et al., eLife, 2021.

The V_max, which reflects the maximum rate of transport, is dependent on the expression level of the transporter in the experimental system and is therefore often expressed in relative units (e.g., relative fluorescence units per second). The comparable K_m values across the three transporters indicate that IDT307 has a similar affinity for DAT, NET, and SERT.

Experimental Protocols

The determination of the kinetic parameters of IDT307 transport involves measuring the rate of its uptake into cells expressing a specific monoamine transporter at various substrate concentrations.

Key Experimental Method: Fluorescence-Based Uptake Assay in HEK293 Cells

This method, as described in the study by Divsalar et al. (2021), utilizes a combination of whole-cell patch-clamp and epifluorescence microscopy to provide precise control over the cell's membrane potential and to sensitively detect the intracellular accumulation of IDT307.

1. Cell Culture and Transfection:

-

Human embryonic kidney (HEK293) cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum and antibiotics.

-

Cells are stably or transiently transfected with plasmids encoding the human dopamine transporter (hDAT), human norepinephrine transporter (hNET), or human serotonin transporter (hSERT).

2. Electrophysiology and Fluorescence Microscopy Setup:

-

Cells are transferred to a recording chamber on an inverted microscope equipped for both whole-cell patch-clamp and epifluorescence microscopy.

-

The extracellular solution typically contains (in mM): 140 NaCl, 2.5 KCl, 2 CaCl_2, 2 MgCl_2, 20 HEPES, and 10 D-glucose, with the pH adjusted to 7.4.

-

The intracellular (pipette) solution typically contains (in mM): 140 KCl, 2 MgCl_2, 10 HEPES, 10 EGTA, and 5 ATP, with the pH adjusted to 7.2.

-

Cells are voltage-clamped at a holding potential of -60 mV.

3. IDT307 Application and Data Acquisition:

-

A range of IDT307 concentrations (e.g., 0-100 µM) is prepared in the extracellular solution.

-

The different concentrations of IDT307 are rapidly applied to the clamped cell using a perfusion system.

-

The fluorescence of intracellular IDT307 is excited at ~488 nm and the emission is collected at ~520 nm.

-

The rate of increase in intracellular fluorescence, which corresponds to the rate of IDT307 uptake, is measured for each concentration.

4. Data Analysis:

-

The initial rates of uptake (V) are plotted against the corresponding IDT307 concentrations ([S]).

-

The resulting data are fitted to the Michaelis-Menten equation: V = (V_max * [S]) / (K_m + [S]) using non-linear regression analysis to determine the values of K_m and V_max.

Visualizations

Signaling Pathway: Monoamine Transporter-Mediated Uptake

This diagram illustrates the general mechanism of monoamine transporter function, which is a sodium and chloride-dependent co-transport process.

Caption: General mechanism of IDT307 uptake by monoamine transporters.

Experimental Workflow: Determination of K_m and V_max

This diagram outlines the key steps involved in the experimental determination of the Michaelis-Menten constants for IDT307 transport.

Caption: Workflow for determining IDT307 kinetic constants.

Conclusion

IDT307 is a robust and versatile tool for investigating the function of dopamine, norepinephrine, and serotonin transporters. Its fluorescent properties enable sensitive and real-time measurement of transporter activity. The well-characterized Michaelis-Menten kinetics of IDT307, in conjunction with established experimental protocols, provide a solid foundation for its use in basic research and drug discovery applications, facilitating the identification and characterization of novel therapeutic agents targeting the monoamine transport system.

Unveiling Dopamine Transporter Dynamics: A Technical Guide to IDT307

For Researchers, Scientists, and Drug Development Professionals

Introduction

The dopamine (B1211576) transporter (DAT) is a critical regulator of dopaminergic neurotransmission, responsible for the reuptake of dopamine from the synaptic cleft. Its dysfunction is implicated in numerous neurological and psychiatric disorders, including Parkinson's disease, attention-deficit/hyperactivity disorder (ADHD), and substance use disorders. Consequently, DAT is a key target for therapeutic drug development. IDT307, a fluorescent substrate, has emerged as a valuable tool for studying DAT function, offering a dynamic and real-time alternative to traditional radioligand-based assays. This technical guide provides an in-depth overview of the use of IDT307 for characterizing DAT activity, complete with quantitative data, detailed experimental protocols, and visualizations of associated signaling pathways and workflows.

Quantitative Data for IDT307 and the Dopamine Transporter

| Parameter | Cell Line | Value | Reference |

| Potency | hDAT-expressing cells | Sub-mM potency | [1] |

| Uptake (Fold Increase Over Baseline) | YFP-DAT expressing cells | 3.551 ± 0.224 | [2] |

| Uptake with Kv2.1 Co-expression (Fold Increase Over Baseline) | YFP-DAT and Kv2.1 expressing cells | 1.880 ± 0.174 | [2] |

| Uptake Inhibition by Nomifensine (DAT blocker) | YFP-DAT expressing cells | Significantly reduced uptake | [2] |

Table 1: Functional Activity of IDT307 at the Dopamine Transporter. This table presents the potency and uptake characteristics of IDT307 in cells engineered to express the dopamine transporter.

Core Experimental Protocol: IDT307 Uptake Assay

This section details a representative protocol for measuring DAT-mediated uptake of IDT307 in a cell-based fluorescence assay, adapted from protocols for monoamine transporters.[3][4]

Objective: To quantify the uptake of the fluorescent substrate IDT307 by cells expressing the dopamine transporter.

Materials:

-

HEK-293 cells (or other suitable host cell line)

-

DAT expression vector (e.g., pcDNA3.1-hDAT)

-

Cell culture medium (e.g., DMEM supplemented with 10% FBS)

-

Poly-D-lysine coated microplates (96-well, black, clear bottom)

-

Transfection reagent

-

Assay Buffer (e.g., Hank's Balanced Salt Solution with 0.1% BSA)

-

IDT307 (APP+)

-

DAT inhibitor (e.g., Nomifensine) for determining non-specific uptake

-

Fluorescence microplate reader or fluorescence microscope

Procedure:

-

Cell Seeding:

-

The day before transfection, seed HEK-293 cells onto a poly-D-lysine coated 96-well plate at a density of 40,000-60,000 cells per well.

-

Incubate overnight at 37°C in a humidified atmosphere with 5% CO₂.

-

-

Transfection (for transient expression):

-

On the day of the experiment, transfect the cells with the DAT expression vector according to the manufacturer's protocol for the chosen transfection reagent.

-

Incubate for 24-48 hours to allow for transporter expression.

-

-

Assay Preparation:

-

Remove the culture medium from the wells.

-

Wash the cells once with Assay Buffer.

-

To determine non-specific uptake, add a DAT inhibitor (e.g., 10 µM Nomifensine) to a subset of wells and incubate for 10 minutes at 37°C.

-

-

IDT307 Incubation:

-

Fluorescence Measurement:

-

Microplate Reader: Measure the fluorescence intensity using a bottom-read fluorescence plate reader with appropriate excitation and emission wavelengths for IDT307 (e.g., Ex: 440 nm, Em: 520 nm).

-

Fluorescence Microscopy: Acquire images of the cells. IDT307 is non-fluorescent in the aqueous solution and becomes fluorescent upon entering the cell.[5]

-

-

Data Analysis:

-

Subtract the average fluorescence intensity of the inhibitor-treated wells (non-specific uptake) from the fluorescence intensity of the untreated wells (total uptake) to determine the specific DAT-mediated uptake.

-

Data can be expressed as raw fluorescence units or as a fold increase over baseline fluorescence.

-

Visualizing Dopamine Transporter Regulation and Experimental Design

To better understand the context of IDT307 application, the following diagrams illustrate the key signaling pathways that regulate DAT function and a typical experimental workflow for an IDT307 uptake assay.

Conclusion

IDT307 serves as a powerful and accessible tool for investigating the functional activity of the dopamine transporter. Its fluorescent properties enable real-time measurements of transporter uptake, providing a valuable method for screening potential therapeutic compounds and for studying the molecular mechanisms that regulate DAT function. While direct binding affinity data for IDT307 at DAT remains to be fully elucidated, the quantitative uptake assays and detailed protocols presented in this guide offer a solid foundation for researchers to effectively utilize this fluorescent substrate in their studies of dopamine neurotransmission.

References

- 1. US20110229910A1 - Fluorescent Substrates for Neurotransmitter Transporters - Google Patents [patents.google.com]

- 2. Clustered Kv2.1 decreases dopamine transporter activity and internalization - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Serotonin Uptake Is Largely Mediated by Platelets versus Lymphocytes in Peripheral Blood Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Frontiers | A Novel Biotinylated Homotryptamine Derivative for Quantum Dot Imaging of Serotonin Transporter in Live Cells [frontiersin.org]

- 5. Single Molecule Analysis of Serotonin Transporter Regulation Using Antagonist-Conjugated Quantum Dots Reveals Restricted, p38 MAPK-Dependent Mobilization Underlying Uptake Activation - PMC [pmc.ncbi.nlm.nih.gov]

Investigating Serotonin Transporter Activity with IDT307: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the use of IDT307, a fluorescent substrate, for investigating the activity of the serotonin (B10506) transporter (SERT). We will delve into the core principles of IDT307-based assays, present key quantitative data, and provide detailed experimental protocols and visualizations to facilitate the application of this powerful tool in your research.

Introduction to IDT307

IDT307 is a fluorescent analogue of the neurotoxin MPP+ and serves as a substrate for monoamine transporters, including the serotonin transporter (SERT), dopamine (B1211576) transporter (DAT), and norepinephrine (B1679862) transporter (NET).[1] As a twisted intramolecular charge transfer (TICT) compound, IDT307 exhibits minimal fluorescence in aqueous solution but becomes highly fluorescent upon entering a cell and binding to intracellular biomolecules, with a preference for nucleic acids in the mitochondria and nucleoli.[2] This property makes it an excellent tool for real-time kinetic evaluation of transporter activity in living cells.[3] The uptake of IDT307 is an active process, sensitive to temperature and inhibitors of the respective transporters.[4]

Mechanism of Action and Signaling Pathway

IDT307 is actively transported across the cell membrane by SERT. Its intracellular accumulation leads to a measurable increase in fluorescence, which directly correlates with SERT activity. The regulation of SERT is a complex process involving several intracellular signaling pathways. Notably, protein kinases such as protein kinase C (PKC), protein kinase G (PKG), and p38 mitogen-activated protein kinase (p38 MAPK) have been shown to modulate SERT activity.[3] Activation of the p38 MAPK pathway, for instance, has been linked to an increase in SERT-mediated uptake.[3]

Quantitative Data

The primary application of IDT307 is in functional assays to determine the potency of SERT inhibitors. The half-maximal inhibitory concentration (IC50) is a key parameter derived from these experiments.

| Compound | Target | Assay | IC50 Value |

| IDT785 | hSERT | IDT307 Uptake Inhibition | 7.2 ± 0.3 μM[2] |

This table summarizes the inhibitory potency of a SERT antagonist, IDT785, determined through an IDT307 transport assay. This demonstrates the utility of IDT307 in characterizing the interaction of potential drugs with the serotonin transporter.

Experimental Protocols

This section outlines a detailed methodology for a fluorescence-based transport assay using IDT307 to measure SERT activity in a 96-well plate format. This protocol is adaptable for various cell lines heterologously expressing SERT (e.g., HEK-293T) or for primary cells endogenously expressing the transporter, such as platelets.

Materials and Reagents

-

Cells: HEK-293T cells stably expressing human SERT (hSERT)

-

Culture Medium: Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and appropriate selection antibiotics.

-

Assay Buffer: Krebs-Ringer-HEPES (KRH) buffer (120 mM NaCl, 4.7 mM KCl, 2.2 mM CaCl2, 1.2 mM MgSO4, 1.2 mM KH2PO4, 10 mM HEPES, pH 7.4)

-

IDT307 Stock Solution: 10 mM in DMSO

-

Test Compounds (Inhibitors): Stock solutions in DMSO

-

96-well black, clear-bottom microplates

-

Fluorescence microplate reader

Experimental Workflow

Step-by-Step Procedure

-

Cell Seeding: Seed hSERT-expressing HEK-293T cells into a 96-well black, clear-bottom plate at a density of 40,000-60,000 cells per well.

-

Cell Culture: Culture the cells for 24-48 hours at 37°C in a 5% CO2 incubator.

-

Preparation of Solutions:

-

Assay Initiation:

-

Gently aspirate the culture medium from the wells.

-

Wash the cells once with 100 μL of KRH buffer.

-

Add 50 μL of the diluted test inhibitor or vehicle control to the respective wells.

-

Pre-incubate the plate at 37°C for 10-15 minutes.

-

-

IDT307 Uptake:

-

Fluorescence Measurement:

-

Measure the intracellular fluorescence using a microplate reader with excitation and emission wavelengths appropriate for IDT307 (e.g., Ex/Em ~420/510 nm).[5]

-

-

Data Analysis:

-

Subtract the background fluorescence from wells containing no cells.

-

Normalize the fluorescence data to the vehicle control (100% uptake).

-

Plot the normalized fluorescence against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

-

Logical Relationship of IDT307 Assay

The IDT307 assay is based on a straightforward logical principle: the degree of fluorescence is proportional to the amount of IDT307 transported into the cell, which in turn reflects the activity of SERT.

Conclusion

IDT307 is a valuable and versatile tool for the investigation of serotonin transporter function. Its use in fluorescence-based uptake assays provides a robust and high-throughput method for characterizing SERT activity and for screening potential therapeutic agents. The detailed protocols and conceptual frameworks provided in this guide are intended to equip researchers with the necessary information to successfully implement IDT307-based methodologies in their studies of serotonergic systems.

References

- 1. axonmedchem.com [axonmedchem.com]

- 2. Frontiers | A Novel Biotinylated Homotryptamine Derivative for Quantum Dot Imaging of Serotonin Transporter in Live Cells [frontiersin.org]

- 3. Single Molecule Analysis of Serotonin Transporter Regulation Using Antagonist-Conjugated Quantum Dots Reveals Restricted, p38 MAPK-Dependent Mobilization Underlying Uptake Activation - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Serotonin Uptake Is Largely Mediated by Platelets versus Lymphocytes in Peripheral Blood Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 5. US20110229910A1 - Fluorescent Substrates for Neurotransmitter Transporters - Google Patents [patents.google.com]

The Role of IDT307 in Norepinephrine Transporter Research: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

The norepinephrine (B1679862) transporter (NET) is a critical component of the noradrenergic system, responsible for the reuptake of norepinephrine from the synaptic cleft, thereby terminating its signaling. Dysregulation of NET function is implicated in a variety of neuropsychiatric and cardiovascular disorders, making it a key target for therapeutic intervention. The study of NET has been significantly advanced by the development of fluorescent probes that allow for real-time monitoring of its activity in living cells. This guide focuses on the utility of IDT307, a fluorescent substrate, in norepinephrine transporter research.

IDT307, also known as APP+, is a fluorescent analog of the neurotoxin MPP+ and serves as a substrate for the three main monoamine transporters: the norepinephrine transporter (NET), the dopamine (B1211576) transporter (DAT), and the serotonin (B10506) transporter (SERT).[1] Its property of becoming fluorescent upon cellular uptake makes it a valuable tool for quantifying transporter function through fluorescence microscopy and high-throughput plate-based assays.

Quantitative Data Presentation

| Transporter | Fluorescent Substrate K_m (µM) |

| Norepinephrine Transporter (NET) | 0.63[2] |

| Dopamine Transporter (DAT) | 1.85[2] |

| Serotonin Transporter (SERT) | 0.96[2] |

Table 1: Comparative affinity of a fluorescent monoamine transporter substrate, presumed to be IDT307 or a closely related analog, for the human norepinephrine, dopamine, and serotonin transporters.

Experimental Protocols

The use of IDT307 to measure NET activity typically involves its application to cells expressing the transporter and quantifying the subsequent increase in intracellular fluorescence. The specificity of the uptake is confirmed by inhibition with a selective NET blocker, such as desipramine (B1205290).

Cell Culture and Transfection

-

Cell Line: Human Embryonic Kidney 293 (HEK-293) cells are commonly used due to their low endogenous transporter expression.

-

Transfection: Cells are transiently or stably transfected with a plasmid encoding the human norepinephrine transporter (hNET). Standard transfection protocols using lipid-based reagents like Lipofectamine are suitable. For stable cell lines, selection with an appropriate antibiotic (e.g., G418) is required.

-

Plating: For fluorescence microscopy, plate cells on poly-D-lysine-coated glass-bottom dishes. For plate reader assays, use black-walled, clear-bottom 96- or 384-well plates. Cells should be seeded to reach 70-90% confluency on the day of the experiment.

IDT307 Uptake Assay using a Fluorescence Plate Reader

This protocol is adapted from commercially available neurotransmitter uptake assay kits and literature reports.[2][3][4]

-

Reagents:

-

IDT307 stock solution (e.g., 10 mM in DMSO).

-

Assay Buffer: Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES, pH 7.4.

-

NET inhibitor: Desipramine stock solution (e.g., 10 mM in DMSO).

-

-

Procedure:

-

Cell Preparation: On the day of the assay, remove the culture medium from the wells. Wash the cells once with Assay Buffer.

-

Inhibitor Addition: For determining NET-specific uptake, add desipramine to a final concentration of 10 µM to the respective wells. For testing other inhibitors, add them at desired concentrations. Incubate for 10-15 minutes at 37°C.

-

IDT307 Addition: Add IDT307 to all wells to a final concentration in the low micromolar range (e.g., 1-10 µM).

-

Incubation: Incubate the plate at 37°C for a specified time (e.g., 10-30 minutes). The incubation time should be optimized to be within the linear range of uptake.

-

Fluorescence Measurement: Measure the fluorescence intensity using a bottom-reading fluorescence plate reader with excitation and emission wavelengths appropriate for IDT307 (e.g., excitation ~440 nm, emission ~520 nm).

-

-

Data Analysis:

-

Total Uptake: Fluorescence in wells with IDT307 alone.

-

Non-specific Uptake: Fluorescence in wells with IDT307 and a saturating concentration of a NET inhibitor (e.g., 10 µM desipramine).

-

NET-specific Uptake: Total Uptake - Non-specific Uptake.

-

IDT307 Uptake Assay using Fluorescence Microscopy

This method allows for the visualization of transporter activity at the single-cell level.[5][6]

-

Procedure:

-

Cell Preparation: Plate transfected cells on glass-bottom dishes.

-

Assay: Replace the culture medium with Assay Buffer.

-

Image Acquisition: Mount the dish on an inverted fluorescence microscope equipped with a suitable filter set for IDT307 and a temperature-controlled stage set to 37°C.

-

Baseline Imaging: Acquire a baseline image before the addition of IDT307.

-

IDT307 Addition: Add IDT307 to the dish at the desired final concentration (e.g., 5 µM).

-

Time-lapse Imaging: Acquire images at regular intervals (e.g., every 30-60 seconds) to monitor the increase in intracellular fluorescence over time.

-

Inhibitor Control: In a separate experiment, pre-incubate the cells with a NET inhibitor (e.g., 10 µM desipramine) for 10-15 minutes before adding IDT307 to visualize the inhibition of uptake.

-

-

Image Analysis:

-

Use image analysis software (e.g., ImageJ/Fiji) to quantify the mean fluorescence intensity within individual cells over time.

-

The rate of increase in fluorescence is proportional to the rate of IDT307 uptake.

-

Mandatory Visualizations

Signaling Pathways

The primary role of the norepinephrine transporter is to clear norepinephrine from the synaptic cleft, thereby regulating the duration and intensity of signaling through adrenergic receptors on postsynaptic neurons.[7][8] By measuring NET activity, IDT307 provides an indirect tool to study the modulation of these downstream signaling pathways.

Caption: Role of NET in Modulating Adrenergic Signaling.

Experimental Workflow

The following diagram outlines the key steps in a typical experiment to measure NET activity using IDT307 in a plate reader format.

Caption: Experimental Workflow for IDT307 Uptake Assay.

Conclusion

IDT307 is a versatile and valuable tool for the investigation of norepinephrine transporter function. Its fluorescent properties enable real-time, quantitative measurement of transporter activity in living cells, facilitating both basic research into the mechanisms of norepinephrine transport and high-throughput screening for novel NET modulators. By providing a means to assess NET function, IDT307 helps to elucidate the role of this transporter in health and disease and supports the development of new therapeutic strategies for a range of neurological and psychiatric disorders.

References

- 1. axonmedchem.com [axonmedchem.com]

- 2. moleculardevices.com [moleculardevices.com]

- 3. Validation of a fluorescence-based high-throughput assay for the measurement of neurotransmitter transporter uptake activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. biocompare.com [biocompare.com]

- 5. Frontiers | A Novel Biotinylated Homotryptamine Derivative for Quantum Dot Imaging of Serotonin Transporter in Live Cells [frontiersin.org]

- 6. Single Molecule Analysis of Serotonin Transporter Regulation Using Antagonist-Conjugated Quantum Dots Reveals Restricted, p38 MAPK-Dependent Mobilization Underlying Uptake Activation - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Norepinephrine transporter inhibitors and their therapeutic potential - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Physiology, Noradrenergic Synapse - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

IDT307: A Fluorescent Probe for Visualizing Catecholamine Neuron Activity

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

IDT307, also known as APP+, is a fluorescent analog of the neurotoxin 1-methyl-4-phenylpyridinium (MPP+). It serves as a valuable tool for studying the activity of catecholamine neurons by acting as a substrate for the primary monoamine transporters: the dopamine (B1211576) transporter (DAT), the norepinephrine (B1679862) transporter (NET), and the serotonin (B10506) transporter (SERT).[1][2] Its fluorescence upon cellular uptake allows for real-time visualization and quantification of transporter function in various experimental systems, from cell lines to brain tissue. This guide provides a comprehensive overview of IDT307's properties, detailed experimental protocols, and visualizations to facilitate its effective use in neuroscience research and drug discovery.

Core Properties of IDT307

IDT307 is a pyridinium (B92312) dye with photophysical properties that are highly sensitive to its environment, a characteristic known as solvatochromism.[2] Its fluorescence is significantly quenched in aqueous solutions but becomes bright in more hydrophobic environments, such as within the intracellular milieu after being transported into a neuron.[2]

Chemical and Photophysical Data

The following tables summarize the key quantitative data for IDT307.

| Chemical Properties | Value | Reference |

| Chemical Name | 4-(4-(Dimethylamino)phenyl)-1-methylpyridinium iodide | [3] |

| Synonyms | APP+ | [1][2] |

| Molecular Formula | C₁₄H₁₇IN₂ | [1] |

| Molecular Weight | 340.2 g/mol | [1] |

| Photophysical Properties | Value | Reference |

| Excitation Maximum (Aqueous) | ~420 nm | [3] |

| Emission Maximum (Aqueous) | ~510 nm | [3] |

| Two-Photon Excitation | 810 nm | |

| Molar Extinction Coefficient (ε) | Data not available | |

| Quantum Yield (Φ) | Data not available |

Transporter Affinity and Selectivity

IDT307 is a substrate for DAT, NET, and SERT, allowing it to be taken up by neurons expressing these transporters.[1] The affinity of IDT307 for these transporters can be inferred from inhibition constants (Ki) and Michaelis-Menten constants (Km).

| Transporter Interaction | Value (µM) | Species/System | Reference |

| SERT (hSERT) Kᵢ | 19.7 ± 2.23 | Human (HEK cells) | [4] |

| DAT Kₘ (proxy) | 1.85 | Not specified | [5] |

| NET Kₘ (proxy) | 0.96 | Not specified | [5] |

| SERT Kₘ (proxy) | 0.63 | Not specified | [5] |

Note: Kₘ values are for a proprietary fluorescent substrate mimetic from a commercial kit and are used here as a proxy for IDT307's affinity.

Signaling Pathway and Mechanism of Action

IDT307 mimics the reuptake of endogenous catecholamines like dopamine and norepinephrine. This process is crucial for terminating synaptic transmission and is a primary target for many psychoactive drugs.

Caption: IDT307 uptake mimics catecholamine reuptake.

Experimental Protocols

The following are detailed methodologies for key experiments using IDT307.

Staining of Cultured Cells Expressing Monoamine Transporters

This protocol is adapted from studies using HEK293 cells stably expressing DAT, NET, or SERT.

Materials:

-

HEK293 cells expressing the transporter of interest

-

Poly-D-lysine coated 96-well plates or glass-bottom dishes

-

Dulbecco's Modified Eagle Medium (DMEM) with 10% FBS

-

Krebs-Ringer-HEPES (KRH) buffer

-

IDT307 stock solution (e.g., 10 mM in DMSO)

-

Transporter inhibitors for control experiments (e.g., cocaine for DAT, desipramine (B1205290) for NET, fluoxetine (B1211875) for SERT)

-

Fluorescence microscope or plate reader

Procedure:

-

Cell Plating: Seed the transporter-expressing HEK293 cells onto poly-D-lysine coated plates/dishes at a density that will result in a confluent monolayer on the day of the experiment.

-

Cell Culture: Culture the cells overnight in DMEM with 10% FBS at 37°C in a 5% CO₂ incubator.

-

Preparation for Staining: On the day of the experiment, aspirate the culture medium and wash the cells twice with KRH buffer.

-

Inhibitor Pre-incubation (for control wells): Add KRH buffer containing the specific transporter inhibitor (e.g., 10 µM final concentration) and incubate for 10-15 minutes at room temperature.

-

IDT307 Staining: Add KRH buffer containing IDT307 to all wells. A final concentration of 1-10 µM is a good starting point.

-

Incubation: Incubate the cells with IDT307 for 10-30 minutes at room temperature, protected from light.

-

Washing: Aspirate the IDT307 solution and wash the cells three times with KRH buffer to remove extracellular dye.

-

Imaging: Image the cells using a fluorescence microscope with appropriate filters for IDT307 (e.g., excitation ~420 nm, emission ~510 nm). For plate reader-based assays, measure the fluorescence intensity in each well.

Imaging of Catecholamine Neurons in Acute Brain Slices

This protocol is designed for visualizing IDT307 uptake in catecholaminergic regions of the brain, such as the striatum or substantia nigra.

Materials:

-

Rodent brain

-

Vibratome

-

Artificial cerebrospinal fluid (aCSF), continuously bubbled with 95% O₂ / 5% CO₂

-

IDT307 stock solution (e.g., 10 mM in DMSO)

-

Two-photon or confocal microscope

Procedure:

-

Brain Slice Preparation: Anesthetize the animal and perfuse transcardially with ice-cold, oxygenated aCSF. Rapidly dissect the brain and prepare 250-300 µm thick coronal or sagittal slices using a vibratome in ice-cold, oxygenated aCSF.

-

Slice Recovery: Transfer the slices to a holding chamber with oxygenated aCSF at 32-34°C for at least 30 minutes, then maintain at room temperature until use.

-

IDT307 Staining: Transfer a brain slice to a recording chamber continuously perfused with oxygenated aCSF. Add IDT307 to the perfusate at a final concentration of 5-10 µM.

-

Incubation: Allow the slice to incubate in the IDT307-containing aCSF for 15-30 minutes.

-

Washing: Switch the perfusion back to aCSF without IDT307 to wash out the excess dye from the extracellular space.

-

Imaging: Visualize the stained neurons using a two-photon microscope with an excitation wavelength of approximately 810 nm, or a confocal microscope with appropriate laser lines. Collect images from the regions of interest.

Mandatory Visualizations

Experimental Workflow for IDT307 Imaging

The following diagram illustrates a typical workflow for an IDT307 imaging experiment in brain slices.

Caption: Workflow for IDT307 brain slice imaging.

Logical Relationship of IDT307 Transporter Selectivity

This diagram illustrates the known interactions of IDT307 with the three main monoamine transporters.

Caption: IDT307 is a substrate for DAT, NET, and SERT.

Conclusion

IDT307 is a versatile and powerful fluorescent marker for studying catecholamine and serotonin neurons. Its ability to be transported by DAT, NET, and SERT, coupled with its environment-sensitive fluorescence, makes it an excellent tool for high-throughput screening of transporter inhibitors and for detailed imaging studies of neuronal function. By following the protocols and understanding the principles outlined in this guide, researchers can effectively employ IDT307 to advance our understanding of monoaminergic systems in health and disease.

References

- 1. axonmedchem.com [axonmedchem.com]

- 2. APP+, a Fluorescent Analogue of the Neurotoxin MPP+, Is a Marker of Catecholamine Neurons in Brain Tissue, but Not a Fluorescent False Neurotransmitter - PMC [pmc.ncbi.nlm.nih.gov]

- 3. US20110229910A1 - Fluorescent Substrates for Neurotransmitter Transporters - Google Patents [patents.google.com]

- 4. 4-(4-(Dimethylamino)phenyl)-1-methylpyridinium (APP+) Is a Fluorescent Substrate for the Human Serotonin Transporter - PMC [pmc.ncbi.nlm.nih.gov]

- 5. moleculardevices.com [moleculardevices.com]

The Chemical Structure and Properties of APP+ Dye: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

APP+, or 4-(4-dimethylamino)phenyl-1-methylpyridinium, is a fluorescent organic dye with significant applications in neuroscience. It is a solvatochromic molecule, meaning its absorption and emission spectra are dependent on the polarity of its environment. This property, combined with its ability to act as a substrate for monoamine transporters, makes APP+ a valuable tool for the selective labeling and imaging of catecholaminergic neurons. This technical guide provides a comprehensive overview of the chemical structure, properties, and key experimental protocols related to the use of APP+ dye.

Chemical Structure and Properties

The chemical structure of APP+ consists of a pyridinium (B92312) ring linked to a dimethylaminophenyl group. The permanent positive charge on the pyridinium nitrogen and the electron-donating dimethylamino group give the molecule its unique photophysical characteristics.

Structure:

The iodide salt, 4-(4-dimethylamino)phenyl-1-methylpyridinium iodide, is the common commercially available form.

Photophysical Properties

APP+ is characterized by its negative solvatochromism, where the absorption maximum shifts to shorter wavelengths (a blue-shift) as the polarity of the solvent increases.[1] Conversely, its fluorescence is significantly quenched in polar, aqueous environments but is pronounced in nonpolar, hydrophobic media. This is attributed to a twisted intramolecular charge transfer (TICT) mechanism. In polar solvents, the molecule can adopt a twisted conformation in the excited state, which provides a non-radiative decay pathway, thus quenching fluorescence. In nonpolar environments, this twisting is hindered, leading to higher fluorescence quantum yields.

Table 1: Photophysical Properties of APP+ in Different Solvents

| Property | PBS (pH 7.4) | Chloroform | Ethanol | DMSO |

| Absorption Max (λmax) | 416 nm | 439 nm | 424 nm | 419 nm |

| Excitation Max (λex) | 417 nm | 436 nm | - | - |

| Emission Max (λem) | 501 nm | 506 nm | - | - |

| Relative Fluorescence Intensity | Low (~1) | High (~10) | - | - |

Experimental Protocols

Synthesis of 4-(4-dimethylamino)phenyl-1-methylpyridinium iodide (APP+ iodide)

Materials:

-

4-(4-dimethylaminophenyl)pyridine

-

Iodomethane (B122720) (Methyl iodide)

-

Anhydrous solvent (e.g., Toluene, Acetonitrile)

Procedure:

-

Reaction Setup: In a round-bottom flask, dissolve 4-(4-dimethylaminophenyl)pyridine in an appropriate volume of anhydrous solvent under an inert atmosphere (e.g., nitrogen or argon).

-

N-methylation: Add a molar excess of iodomethane to the solution.

-

Reaction Conditions: Stir the reaction mixture at room temperature or with gentle heating (e.g., 40-60 °C) for several hours to overnight. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Product Isolation: The pyridinium iodide salt will often precipitate out of the solution. The solid product can be collected by vacuum filtration.

-

Purification: Wash the collected solid with a cold, non-polar solvent (e.g., diethyl ether) to remove any unreacted starting materials. The product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/ether).

-

Drying: Dry the purified product under vacuum to yield the final 4-(4-dimethylamino)phenyl-1-methylpyridinium iodide.

Labeling Catecholaminergic Neurons in Acute Brain Slices

APP+ is a substrate for the dopamine (B1211576) transporter (DAT), norepinephrine (B1679862) transporter (NET), and serotonin (B10506) transporter (SERT), allowing for the selective labeling of neurons that express these transporters.

Materials:

-

Acute brain slices (e.g., from mouse midbrain or striatum)

-

Artificial cerebrospinal fluid (aCSF), continuously bubbled with 95% O2 / 5% CO2

-

APP+ stock solution (e.g., 1 mM in DMSO or water)

-

Two-photon microscope

Procedure:

-

Slice Preparation: Prepare acute brain slices (200-300 µm thick) from the brain region of interest using a vibratome in ice-cold, oxygenated slicing solution.

-

Recovery: Allow the slices to recover in oxygenated aCSF at 32-34 °C for at least 1 hour.

-

Staining: Transfer the slices to a recording chamber and perfuse with oxygenated aCSF containing the desired concentration of APP+. For labeling cell bodies, a concentration of 500 nM for 30 minutes can be used. For imaging axonal processes, 100 nM for 15 minutes is often sufficient.

-

Washing: After the incubation period, wash the slices by perfusing with aCSF without APP+ for at least 10 minutes to reduce background fluorescence.

-

Imaging:

-

Mount the slice in the imaging chamber of a two-photon microscope.

-

Use an excitation wavelength of approximately 800-810 nm for APP+.

-

Collect the emitted fluorescence in a range of 435-485 nm or 570-640 nm, depending on the specific experimental setup and desired spectral separation from other fluorophores.

-

Mandatory Visualizations

Logical Workflow for APP+ Synthesis

Caption: Generalized workflow for the synthesis of APP+ iodide.

Experimental Workflow for Neuronal Labeling and Imaging

Caption: Workflow for labeling and imaging neurons with APP+.

Signaling Pathway of APP+ Uptake by Monoamine Transporters

Caption: Mechanism of APP+ uptake into catecholaminergic neurons.

References

The Cellular Journey of IDT307: A Technical Guide to its Membrane Transport

For Researchers, Scientists, and Drug Development Professionals

IDT307, a fluorescent analog of the organic cation 1-methyl-4-phenylpyridinium (MPP+), serves as a valuable tool in cellular and neuroscience research.[1][2][3] Its ability to emit a fluorescent signal upon cellular entry makes it an effective probe for studying the activity of specific membrane transporters.[4][5][6] This technical guide provides a comprehensive overview of the mechanisms by which IDT307 traverses the cell membrane, supported by experimental data and detailed protocols.

Core Mechanism: Active Transport via Solute Carriers

IDT307 does not passively diffuse across the cell membrane. Instead, its cellular uptake is an active process mediated by specific protein transporters embedded in the cell membrane.[1][4] These transporters, belonging to the solute carrier (SLC) superfamily, recognize IDT307 as a substrate and facilitate its translocation into the cytoplasm.

The primary transporters responsible for IDT307 uptake are:

-

Monoamine Neurotransmitter Transporters (MATs): These include the serotonin (B10506) transporter (SERT), the dopamine (B1211576) transporter (DAT), and the norepinephrine (B1679862) transporter (NET).[1][3][4]

-

Organic Cation Transporters (OCTs): This family includes OCT1, OCT2, and OCT3.[1]

-

Plasma Membrane Monoamine Transporter (PMAT): This transporter also shows significant activity in transporting IDT307.[1]

The transport of IDT307 by these carriers is a time- and concentration-dependent process.[1][6] Upon entering the cell, IDT307's fluorescence increases significantly, a characteristic that is exploited in various experimental assays to quantify transporter function.[4][5]

Quantitative Analysis of IDT307 Transport

The interaction of IDT307 with its transporters can be quantified through various experimental parameters. The following table summarizes key quantitative data from studies investigating IDT307 transport.

| Parameter | Transporter | Cell Line | Value | Reference |

| IC50 | SERT | HEK-293T | 7.2 ± 0.3 µM (for inhibitor IDT785) | [5][7] |

| Sub-mM Potency | NET, DAT, SERT | - | - | [4] |

Experimental Protocols for Studying IDT307 Transport

Several key experimental methodologies are employed to investigate the cellular uptake of IDT307. These protocols are designed to measure the activity of the transporters and to screen for potential inhibitors.

IDT307 Uptake Assay in Transfected Cell Lines

This is a fundamental method to confirm and quantify the transport of IDT307 by a specific transporter.

Objective: To measure the time-dependent and concentration-dependent uptake of IDT307 mediated by a specific transporter expressed in a cell line.

Materials:

-

HEK293 cells stably expressing the transporter of interest (e.g., hSERT, hDAT, hOCT1).

-

Control (non-transfected) HEK293 cells.

-

IDT307 stock solution.

-

Assay buffer (e.g., KRH buffer: 150 mM NaCl, 5 mM KCl, 1.2 mM MgCl2, 5 mM glucose, 10 mM HEPES, 2 mM CaCl2; pH 7.4).[6]

-

96-well black-bottom plates.

-

Fluorescence microplate reader.

Procedure:

-

Seed the transfected and control cells in a 96-well plate and allow them to grow overnight to form a confluent monolayer.[1]

-

On the day of the experiment, wash the cells with the assay buffer.

-

Prepare a working solution of IDT307 in the assay buffer at the desired concentration (e.g., 10 µM).[4]

-

For kinetic studies, add the IDT307 solution to the wells and immediately begin measuring the fluorescence intensity at regular intervals (e.g., every 20 seconds for up to 30 minutes) using a microplate reader (Excitation/Emission wavelengths will depend on the specific fluorophore properties of IDT307, typically around 480/525 nm).[1][5]

-

For endpoint assays, incubate the cells with the IDT307 solution for a fixed period (e.g., 10-15 minutes).[5][6]

-

Terminate the uptake by aspirating the IDT307 solution and washing the cells with ice-cold assay buffer.[5]

-

Measure the final fluorescence intensity.

-

Subtract the fluorescence values of the control cells from the transfected cells to determine the specific uptake.[6]

Inhibition of IDT307 Uptake

This protocol is used to screen for and characterize compounds that inhibit the transport of IDT307.

Objective: To determine the half-maximal inhibitory concentration (IC50) of a test compound on IDT307 uptake by a specific transporter.

Materials:

-

Same as the IDT307 Uptake Assay.

-

Test inhibitor compound at various concentrations.

-

Known potent inhibitor for the transporter as a positive control (e.g., paroxetine (B1678475) for SERT, desipramine (B1205290) for OCT1).[1][5]

Procedure:

-

Follow steps 1 and 2 of the IDT307 Uptake Assay protocol.

-

Pre-incubate the cells with various concentrations of the test inhibitor or the positive control for a specific duration (e.g., 30 minutes).[8]

-

Add the IDT307 solution to the wells (at a fixed concentration, e.g., 10 µM) and incubate for a predetermined time.[5]

-

Terminate the uptake and measure the fluorescence as described in the uptake assay protocol.

-

Plot the percentage of inhibition against the logarithm of the inhibitor concentration.

-

Fit the data to a sigmoidal dose-response curve to determine the IC50 value.[5]

Fluorescence Microscopy of IDT307 Uptake

This method allows for the visualization of IDT307 accumulation within single cells.

Objective: To visually confirm the intracellular accumulation of IDT307 and observe its subcellular localization.

Materials:

-

Cells expressing the transporter of interest cultured on glass-bottom dishes or coverslips.

-

IDT307 solution.

-

Confocal or fluorescence microscope.

Procedure:

-

Culture the cells on a suitable imaging substrate.

-

Incubate the cells with IDT307 (e.g., 10 µM) for a specific time (e.g., 1 hour).[4]

-

Wash the cells with assay buffer to remove extracellular IDT307.[4]

-

Image the cells using a fluorescence microscope with appropriate filter sets.

-

The intracellular fluorescence will indicate the uptake of IDT307. Co-localization studies with specific organelle markers can reveal its subcellular distribution.

Visualizing the Cellular Processes

The following diagrams illustrate the key pathways and workflows described in this guide.

Caption: Active transport of IDT307 across the cell membrane via various transporters.

Caption: Experimental workflow for an IDT307 uptake inhibition assay.

References

- 1. researchgate.net [researchgate.net]

- 2. medchemexpress.com [medchemexpress.com]

- 3. axonmedchem.com [axonmedchem.com]

- 4. US20110229910A1 - Fluorescent Substrates for Neurotransmitter Transporters - Google Patents [patents.google.com]

- 5. Frontiers | A Novel Biotinylated Homotryptamine Derivative for Quantum Dot Imaging of Serotonin Transporter in Live Cells [frontiersin.org]

- 6. Serotonin Uptake Is Largely Mediated by Platelets versus Lymphocytes in Peripheral Blood Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 7. A Novel Biotinylated Homotryptamine Derivative for Quantum Dot Imaging of Serotonin Transporter in Live Cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. dovepress.com [dovepress.com]

The Intracellular Journey of IDT307: A Technical Guide to its Accumulation and Fluorescence

For Researchers, Scientists, and Drug Development Professionals

Introduction

IDT307, an analog of the organic cation 1-methyl-4-phenylpyridinium (MPP+), has emerged as a valuable tool in cellular biology and pharmacology. It is a fluorescent substrate for various neurotransmitter transporters, including the dopamine (B1211576) transporter (DAT), serotonin (B10506) transporter (SERT), and norepinephrine (B1679862) transporter (NET), as well as the plasma membrane monoamine transporter (PMAT). Its unique characteristic of fluorescing upon intracellular accumulation makes it a powerful probe for studying the function and activity of these transporters in real-time. This technical guide provides an in-depth overview of the intracellular accumulation and fluorescence properties of IDT307, complete with quantitative data, detailed experimental protocols, and visualizations of the underlying mechanisms.

Core Principles of IDT307 Function

IDT307 is a "turn-on" fluorescent probe, meaning it is non-fluorescent in aqueous solution but exhibits significant fluorescence upon entering a cell and binding to intracellular biomolecules. This property is attributed to its nature as a twisted intramolecular charge transfer (TICT) compound. Once inside the cell, it binds to intracellular components, with a notable preference for nucleic acids within mitochondria and nucleoli, leading to a planar conformation that is emissive. The intensity of the fluorescence is directly proportional to the intracellular concentration of IDT307, providing a dynamic measure of transporter activity.

Quantitative Data Summary

The following tables summarize the key quantitative parameters associated with the fluorescence and transport kinetics of IDT307.

Table 1: Fluorescence Properties of Intracellular IDT307

| Property | Value | Reference |

| Maximum Excitation Wavelength (Ex) | 488 nm | [1] |

| Maximum Emission Wavelength (Em) | 520 nm | [1] |

| Fluorescence Quantum Yield | Not explicitly reported in the reviewed literature. | |

| Fluorescence Lifetime | Not explicitly reported in the reviewed literature. |

Table 2: Kinetic Parameters of IDT307 Transport

| Transporter | Parameter | Value | Cell Type | Reference |

| Dopamine Transporter (DAT) | K_m | 1.85 µM | HEK cells | [2] |

| V_max | Not explicitly reported in the reviewed literature. | |||

| Serotonin Transporter (SERT) | K_m | 0.96 µM | HEK cells | [2] |

| V_max | Not explicitly reported in the reviewed literature. | |||

| Norepinephrine Transporter (NET) | K_m | 0.63 µM | HEK cells | [2] |

| V_max | Not explicitly reported in the reviewed literature. | |||

| hSERT | IC_50 (for inhibitor IDT785) | 7.2 ± 0.3 µM | HEK-293T cells | [3] |

Experimental Protocols

This section provides detailed methodologies for common experiments involving IDT307.

IDT307 Uptake Assay in HEK-293T Cells using a Microplate Reader

This protocol is adapted from a study investigating inhibitors of the human serotonin transporter (hSERT).

Materials:

-

HEK-293T cells

-

24-well and 96-well black-bottom plates

-

hSERT pcDNA3 plasmid (or other transporter-expressing plasmid)

-

Transfection reagent

-

IDT307

-

Paroxetine (B1678475) (or other specific transporter inhibitor)

-

DMEM FluoroBrite (ice-cold)

-

Trypsin

-

Fluorescence microplate reader

Procedure:

-

Cell Seeding: Seed HEK-293T cells in 24-well plates at a suitable density.

-

Transfection: After 24 hours, transfect the cells with 500 ng of hSERT pcDNA3 per well.

-

Incubation: 24 hours post-transfection, incubate the cells with 10 µM IDT307 for 15 minutes. For inhibition studies, co-incubate with varying concentrations of the test inhibitor. Use a known inhibitor like 10 µM paroxetine as a negative control.

-

Termination of Uptake: Aspirate the incubation medium to terminate the uptake of IDT307.

-

Cell Harvesting: Wash the cells, then trypsinize the adherent cells. Transfer the cell suspension to microfuge tubes.

-

Centrifugation: Centrifuge the cells at 2500 rpm for 5 minutes.

-

Resuspension: Resuspend the cell pellet in ice-cold DMEM FluoroBrite.

-

Fluorescence Measurement: Transfer a 100 µL aliquot of the cell suspension to a black-bottom 96-well plate.

-

Data Acquisition: Measure the fluorescence on a microplate reader with excitation at 480/20 nm and emission at 525/20 nm, using a gain of 100.[3]

Live-Cell Imaging of IDT307 Accumulation

This protocol outlines the general steps for visualizing the intracellular accumulation of IDT307 using fluorescence microscopy.

Materials:

-

Cells expressing the transporter of interest (e.g., RN46A cells for SERT)

-

Glass-bottom imaging dishes or chamber slides

-

IDT307 (e.g., 5 µM final concentration)

-

Cell culture medium

-

Inverted epifluorescence microscope with a suitable filter set (e.g., standard GFP configuration)

-

Incubation chamber for maintaining 37°C and 5% CO₂

Procedure:

-

Cell Plating: Plate the cells on glass-bottom dishes and allow them to adhere and grow.

-

IDT307 Incubation: Add IDT307 directly to the culture medium to a final concentration of 5 µM.

-

Incubation: Incubate the cells at 37°C for 30 minutes.

-

Imaging: Mount the dish on the microscope stage within the incubation chamber.

-

Image Acquisition: Acquire time-lapse fluorescent images using an appropriate objective (e.g., 63x oil-immersion) and a filter set suitable for IDT307 (e.g., excitation at 488 nm, emission collected through a 520/20 bandpass filter).[4]

Visualizations

The following diagrams illustrate the key processes involved in the use of IDT307.

Caption: Mechanism of IDT307 intracellular accumulation and fluorescence.

References

IDT307 Specificity for DAT, NET, and SERT: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

IDT307, also known as APP+, is a fluorescent analog of the neurotoxin MPP+ and serves as a substrate for the dopamine (B1211576) transporter (DAT), norepinephrine (B1679862) transporter (NET), and serotonin (B10506) transporter (SERT)[1][2]. Its fluorescent properties, which intensify upon intracellular accumulation, make it a valuable tool for studying the function and inhibition of these critical monoamine transporters (MATs) in real-time[3][4]. This technical guide provides a comprehensive overview of the specificity of IDT307 for DAT, NET, and SERT, presenting available quantitative data, detailed experimental protocols for its use in functional assays, and visualizations of key concepts and workflows.

Quantitative Analysis of IDT307 Interaction with Monoamine Transporters

While direct competitive binding affinity (Ki) or inhibitory concentration (IC50) values for IDT307 across the three major monoamine transporters are not extensively documented in a single comparative study, data from functional assays utilizing a fluorescent substrate mimetic, understood to be IDT307 or a closely related analog, provide insights into its substrate kinetics. The Michaelis-Menten constant (Km), representing the substrate concentration at which the transport rate is half of the maximum velocity (Vmax), offers a measure of the substrate's affinity for the transporter.

The following table summarizes the Km values for a fluorescent substrate mimetic used in a neurotransmitter transporter uptake assay for DAT, SERT, and NET.

| Transporter | Km (µM) |

| hDAT | 1.85 |

| hNET | 0.96 |

| hSERT | 0.63 |

Data sourced from a fluorescence-based neurotransmitter transporter uptake assay kit technical document. It is important to note that these are Km values for a substrate, not Ki values for an inhibitor.

These values suggest that the fluorescent substrate has the highest affinity for SERT, followed by NET, and then DAT.

Experimental Protocols

The primary application of IDT307 is in fluorescence-based uptake assays to measure the functional activity of DAT, NET, and SERT. These assays can be performed in either endpoint or kinetic mode and are adaptable for high-throughput screening in 96- or 384-well formats.

General Protocol for Fluorescence-Based Transporter Uptake Assay

This protocol outlines the fundamental steps for assessing transporter function using IDT307 or a similar fluorescent substrate.

1. Cell Culture and Plating:

- Use a stable cell line expressing the human transporter of interest (e.g., HEK293-hDAT, HEK293-hNET, or HEK293-hSERT).

- Plate the cells in a 96- or 384-well black, clear-bottom microplate. The optimal cell density should be determined for each cell line to ensure a robust signal window.

- Allow cells to adhere and form a confluent monolayer, typically by incubating overnight.

2. Compound Incubation (for Inhibition Assays):

- Prepare serial dilutions of the test inhibitor compounds in a suitable assay buffer (e.g., Hanks' Balanced Salt Solution with 0.1% BSA).

- Remove the culture medium from the wells and add the inhibitor solutions.

- Incubate the plate for a predetermined time (e.g., 10 minutes) at 37°C to allow the inhibitor to bind to the transporters.

3. Substrate Addition and Signal Detection:

- Prepare a working solution of the fluorescent substrate (e.g., IDT307) at a concentration close to its Km value for the specific transporter being assayed (e.g., 2 µM). The assay kit may also include a masking dye to quench extracellular fluorescence.

- Add the fluorescent substrate solution to the wells.

- Immediately begin measuring the fluorescence intensity using a fluorescence microplate reader in bottom-read mode.

- Excitation Wavelength: ~440 nm

- Emission Wavelength: ~520 nm

- For kinetic assays, record the fluorescence signal at regular intervals over a period of time (e.g., 30 minutes). For endpoint assays, take a single reading after a fixed incubation period.

4. Data Analysis:

- For kinetic assays, the rate of uptake can be determined from the slope of the fluorescence signal over time.

- For inhibition assays, subtract the background fluorescence (from wells with a high concentration of a known potent inhibitor or from non-transfected cells) from all readings.

- Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

- The Ki value can be calculated from the IC50 using the Cheng-Prusoff equation: Ki = IC50 / (1 + ([S]/Km)), where [S] is the concentration of the fluorescent substrate and Km is its Michaelis-Menten constant for the transporter.

Visualizations

Signaling and Experimental Workflow Diagrams

To further elucidate the concepts and procedures discussed, the following diagrams have been generated using the Graphviz DOT language.

Caption: Logical relationship of IDT307 as a substrate for DAT, NET, and SERT.

Caption: A typical experimental workflow for determining transporter inhibition using IDT307.

Conclusion

IDT307 is a versatile fluorescent substrate that enables the functional characterization of the dopamine, norepinephrine, and serotonin transporters. While comprehensive comparative affinity data for IDT307 across all three transporters is limited, available substrate kinetic data suggests a higher affinity for SERT, followed by NET and DAT. The fluorescence-based uptake assays utilizing IDT307 offer a robust and high-throughput compatible method for screening and characterizing potential inhibitors of these crucial neurotransmitter transporters, thereby facilitating drug discovery efforts in neuroscience.

References

- 1. Frontiers | A Novel Biotinylated Homotryptamine Derivative for Quantum Dot Imaging of Serotonin Transporter in Live Cells [frontiersin.org]

- 2. axonmedchem.com [axonmedchem.com]

- 3. Assessing vesicular monoamine transport and toxicity using fluorescent false neurotransmitters - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

Methodological & Application

IDT307 Protocol for Live Cell Imaging: Application Notes

For Researchers, Scientists, and Drug Development Professionals

Introduction

IDT307, also known as APP+, is a fluorescent substrate for monoamine transporters, including the serotonin (B10506) transporter (SERT), norepinephrine (B1679862) transporter (NET), and dopamine (B1211576) transporter (DAT).[1][2] As a twisted intramolecular charge transfer (TICT) compound, IDT307 exhibits fluorescence only upon entering the intracellular environment and binding to biomolecules, with a notable preference for nucleic acids within mitochondria and nucleoli.[3] This property makes it a valuable tool for real-time analysis of transporter function in live cells, as it eliminates the need for wash steps or the use of external quenchers.[1][4] This document provides detailed protocols for using IDT307 in live cell imaging applications to quantify transporter activity.

Principle of Action

IDT307 is a non-fluorescent molecule in aqueous solution. Upon transport into the cell by monoamine transporters, it binds to intracellular components, leading to a conformational change that induces fluorescence. The intensity of the intracellular fluorescence is directly proportional to the activity of the transporters. This allows for the quantitative measurement of transporter function and the screening of potential inhibitors.

Signaling and Experimental Workflow

The following diagrams illustrate the mechanism of IDT307 transport and a general workflow for its application in live cell imaging.

dot G {

graph [layout=dot, rankdir=LR, splines=ortho, label="Mechanism of IDT307 Uptake and Fluorescence", labelloc=t, fontsize=16, fontcolor="#202124"];

node [shape=box, style=filled, fontname="Arial", fontsize=12];

edge [fontname="Arial", fontsize=10];

dot G {

graph [layout=dot, rankdir=TB, splines=ortho, label="General Experimental Workflow", labelloc=t, fontsize=16, fontcolor="#202124"];

node [shape=box, style=filled, fontname="Arial", fontsize=12, fillcolor="#F1F3F4", color="#5F6368"];

edge [fontname="Arial", fontsize=10, color="#5F6368"];

Quantitative Data Summary

The following table summarizes key quantitative parameters for the use of IDT307 in live cell imaging assays.

| Parameter | Value | Cell Type | Transporter | Reference |

| IDT307 Concentration | 10 µM | HEK-293T | hSERT | [3] |

| Incubation Time | 15 min | HEK-293T | hSERT | [3] |

| Excitation Wavelength | 480/20 nm | HEK-293T | hSERT | [3] |

| Emission Wavelength | 525/20 nm | HEK-293T | hSERT | [3] |

| IC50 of Paroxetine (B1678475) | ~70 pM | HEK-293T | hSERT | [3] |

| IC50 of IDT785 | 7.2 ± 0.3 µM | HEK-293T | hSERT | [3] |

Experimental Protocols

Materials

-

HEK-293T cells[3]

-

Complete growth medium: DMEM with 2 mM glutamine, 10% FBS, 1% penicillin/streptomycin[3]

-

Poly-D-lysine coated MatTek dishes or 24-well plates[3]

-

Plasmid DNA for the monoamine transporter of interest (e.g., hSERT)

-

Lipofectamine 3000 or other suitable transfection reagent[3]

-

IDT307 (APP+)

-

Transporter inhibitors (e.g., paroxetine for SERT)

-

Phosphate-buffered saline (PBS)

-

Inverted epifluorescence microscope with appropriate filters (e.g., standard GFP configuration)[3]

-

Microplate reader with fluorescence capabilities[3]

Protocol 1: Live Cell Imaging of IDT307 Uptake in Transfected HEK-293T Cells

-

Cell Culture and Seeding:

-

Transient Transfection:

-

After 24 hours of cell growth, transfect the cells with 500 ng of the transporter-expressing plasmid DNA per well/dish using Lipofectamine 3000 according to the manufacturer's instructions.[3]

-

Incubate the transfected cells for 24 hours before performing the assay.

-

-

IDT307 Transport Assay:

-

Prepare a 10 µM working solution of IDT307 in complete growth medium.

-

For inhibitor studies, pre-incubate the cells with the desired concentration of the inhibitor (e.g., 10 µM paroxetine for complete inhibition of SERT) for a specified time.[3]

-

Remove the existing medium from the cells and add the IDT307-containing medium (with or without inhibitor).

-

Incubate the cells for 15 minutes at 37°C.[3]

-

-

Live Cell Imaging:

-

Image the cells immediately on an inverted epifluorescence microscope using a standard GFP filter set (e.g., 480/20 nm excitation, 525/20 nm emission).[3]

-

Acquire images of untreated cells, inhibitor-treated cells, and control (non-transfected) cells.

-

Protocol 2: Quantitative Analysis of Transporter Inhibition using a Microplate Reader

-

Cell Preparation:

-

Follow steps 1 and 2 from Protocol 1 to culture and transfect HEK-293T cells in a 24-well plate.

-

After 24 hours of incubation post-transfection, detach the cells using a gentle cell dissociation reagent.

-

Resuspend the cells in complete growth medium to create a cell suspension.

-

-

Inhibitor Titration:

-

IDT307 Uptake Measurement:

-

Add a 100 µL aliquot of the cell suspension to each well of the 96-well plate.[3]

-

Add IDT307 to each well to a final concentration of 10 µM.

-

Incubate the plate for 15 minutes at 37°C.

-

-

Fluorescence Reading:

-

Measure the fluorescence intensity in each well using a microplate reader with excitation at 480/20 nm and emission at 525/20 nm.[3]

-

-

Data Analysis:

-

Subtract the background fluorescence from non-transfected cells.

-

Normalize the fluorescence data to the untreated control.

-

Plot the normalized fluorescence against the inhibitor concentration and fit the data using a sigmoidal dose-response curve to determine the IC50 value.[3]

-

Troubleshooting

-

Low Fluorescence Signal:

-

Verify transfection efficiency.

-

Ensure the transporter is functional.

-

Optimize IDT307 concentration and incubation time.

-

-

High Background Fluorescence:

-

Ensure complete removal of medium before adding the IDT307 solution.

-

Check for autofluorescence from the cell culture plastic or medium.

-

-

Cell Death:

-

Reduce incubation times or reagent concentrations.

-